REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:16]=[CH:15][C:14]2[C:13](=[O:17])[CH2:12][CH2:11][CH2:10][C:9]=2[N:8]=1)(=O)=O.[CH2:20]([Sn](CCCC)(CCCC)C=C)[CH2:21]CC.[Cl-].[Li+]>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:20]([C:7]1[CH:16]=[CH:15][C:14]2[C:13](=[O:17])[CH2:12][CH2:11][CH2:10][C:9]=2[N:8]=1)=[CH2:21] |f:2.3,^1:46,48,67,86|
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Name
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5-oxo-5,6,7,8-tetrahydroquinolin-2-yl trifluoromethanesulfonate
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Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=NC=2CCCC(C2C=C1)=O)(F)F
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Name
|
|
Quantity
|
2.418 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Sn](C=C)(CCCC)CCCC
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Name
|
|
Quantity
|
0.952 g
|
Type
|
reactant
|
Smiles
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[Cl-].[Li+]
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Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
0.865 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Type
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CUSTOM
|
Details
|
the mixture was stirred under a strong stream of nitrogen for 5 min
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture was degassed under reduced pressure
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Type
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ADDITION
|
Details
|
charged with nitrogen (3×)
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Type
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CUSTOM
|
Details
|
The reaction mixture was sealed
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Type
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CUSTOM
|
Details
|
immersed in an oil bath at 100° C.
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Type
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STIRRING
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Details
|
stirred overnight
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Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was rinsed with ethyl acetate (150 mL)
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the resulting residue was diluted with ether (150 mL)
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Type
|
CUSTOM
|
Details
|
The resulting solid was removed by vacuum filtration
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Type
|
WASH
|
Details
|
rinsed with ether (150 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by flash silica gel chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of ethyl acetate in hexane (5%-12.5%-20%)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=NC=2CCCC(C2C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.29 mmol | |
AMOUNT: MASS | 1.09 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |